molecular formula C13H18N2O B8109694 6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8109694
M. Wt: 218.29 g/mol
InChI Key: ZTJNNRMCMJKKGE-UHFFFAOYSA-N
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Description

6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by the presence of an amino group at the 6th position and a cyclopropylmethyl group at the 1st position of the tetrahydroquinolinone ring. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 5,6-diaminouracil derivatives with carboxylic acids using non-hazardous coupling reagents like COMU can lead to the formation of the desired quinolinone structure . Optimized reaction conditions, such as mild temperatures and short reaction times, are often employed to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions include various substituted quinolinones and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one include other quinolinone derivatives such as:

  • 6-Amino-5-carboxamidouracils
  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-pyrimidine-2,4-diones

Uniqueness

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group at the 1st position and the amino group at the 6th position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-amino-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-4-5-12-10(7-11)3-6-13(16)15(12)8-9-1-2-9/h3,6,9,11H,1-2,4-5,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJNNRMCMJKKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(CC(CC3)N)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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